molecular formula C5H6BrN3O2 B13502420 Methyl 5-Amino-3-bromo-1H-pyrazole-4-carboxylate

Methyl 5-Amino-3-bromo-1H-pyrazole-4-carboxylate

Cat. No.: B13502420
M. Wt: 220.02 g/mol
InChI Key: SUEZJYFLECPOQO-UHFFFAOYSA-N
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Description

Methyl 5-amino-3-bromo-1H-pyrazole-4-carboxylate is a brominated pyrazole derivative featuring a methyl ester group at position 4, an amino group at position 5, and a bromine atom at position 3. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to form hydrogen bonds. This compound’s structure has likely been characterized using crystallographic tools such as SHELXL for refinement and Mercury CSD for visualizing packing patterns and intermolecular interactions .

Properties

Molecular Formula

C5H6BrN3O2

Molecular Weight

220.02 g/mol

IUPAC Name

methyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C5H6BrN3O2/c1-11-5(10)2-3(6)8-9-4(2)7/h1H3,(H3,7,8,9)

InChI Key

SUEZJYFLECPOQO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(NN=C1N)Br

Origin of Product

United States

Preparation Methods

Method 1: Condensation of Diethyl Butynedioate with Methylhydrazine Followed by Bromination and Amination

This method is described in a detailed patent (CN112079781A) which outlines a multi-step synthesis starting from diethyl butynedioate and methylhydrazine:

Step Reaction Reagents/Conditions Product Notes
1 Condensation Diethyl butynedioate + methylhydrazine 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester Formation of pyrazole ring
2 Bromination 5-Hydroxy ester + tribromooxyphosphorus Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate Selective bromination at 5-position
3 Hydrolysis Ethanol + 10% NaOH, room temp 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid Ester hydrolysis
4 Substitution DMF, tert-butyl alcohol, azido dimethyl phosphate, 100 °C tert-Butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate Introduction of protected amino group
5 Deprotection Dichloromethane + 50% trifluoroacetic acid, room temp 5-Bromo-1-methyl-1H-pyrazol-3-amine Final amine formation

This method avoids hazardous reagents like n-butyl lithium and cyanogen bromide, offering a safer and scalable route. It is characterized by reasonable yields and straightforward purification steps such as extraction and column chromatography.

Key advantages:

  • Uses readily available and inexpensive starting materials.
  • Avoids highly toxic reagents.
  • Mild reaction conditions (room temperature hydrolysis, moderate heating).
  • Suitable for scale-up.

Limitations:

  • Requires multiple steps with intermediate purifications.
  • Use of trifluoroacetic acid for deprotection requires careful handling.

Method 2: Hydrazine Condensation with β-Ketonitrile Derivatives

According to a comprehensive review on 5-aminopyrazole synthesis (PMC3063075), an alternative approach involves:

  • Preparation of β-ketonitrile intermediates.
  • Reaction with hydrazines to form 5-aminopyrazoles.

For example, 4-(1-cyano-2-oxoethyl)benzamide derivatives react efficiently with hydrazines to yield 5-aminopyrazoles. This method is versatile and efficient, particularly for combinatorial synthesis.

Step Reaction Reagents/Conditions Product Notes
1 β-Ketonitrile formation Starting ketones + cyanide sources β-Ketonitrile derivatives Key intermediate
2 Cyclization Hydrazine hydrate, reflux or mild heating 5-Aminopyrazoles Formation of amino group at 5-position

This approach can be adapted to introduce bromo substituents by choosing appropriate starting materials or post-synthesis halogenation. However, direct synthesis of methyl 5-amino-3-bromo-1H-pyrazole-4-carboxylate via this method requires additional halogenation steps.

Method 3: Bromination and Amination via Protected Pyrazole Intermediates

Another patent (CN104844567A) describes a route involving:

  • Protection of amino groups with dimethylaminosulfonyl chloride.
  • Formation of pyrazole anions using butyllithium or lithium diisopropylamide (LDA) at -78 °C.
  • Bromination using brominating agents such as BrCCl2CCl2Br.
  • Deprotection under acidic conditions to yield 3-bromo-pyrazole derivatives.
  • Subsequent oxidation and condensation reactions to install carboxylate groups.
Step Reaction Reagents/Conditions Product Notes
1 Amino protection Dimethylaminosulfonyl chloride Protected pyrazole Prevents side reactions
2 Metalation Butyllithium or LDA, -78 °C Pyrazole anion Harsh low temperature conditions
3 Bromination BrCCl2CCl2Br 3-Bromopyrazole derivative Selective halogenation
4 Deprotection Trifluoroacetic acid 3-Bromo-1H-pyrazole Recovery of amino group
5 Oxidation Potassium permanganate or other oxidants 5-Bromo-1H-pyrazole-3-carboxylic acid Installation of carboxylate

This method is more complex and requires stringent conditions (cryogenic temperatures, strong bases), making it less favorable for large-scale synthesis but useful for precise functionalization.

Comparative Data Table of Preparation Methods

Feature Method 1 (Diethyl Butynedioate Route) Method 2 (β-Ketonitrile Route) Method 3 (Protected Pyrazole Route)
Starting Materials Diethyl butynedioate, methylhydrazine β-Ketonitrile derivatives Pyrazole, dimethylaminosulfonyl chloride
Key Reagents Tribromooxyphosphorus, azido dimethyl phosphate, trifluoroacetic acid Hydrazine hydrate Butyllithium/LDA, BrCCl2CCl2Br
Reaction Conditions Mild to moderate (room temp to 100 °C) Mild reflux Harsh (-78 °C, strong bases)
Number of Steps 5 2-3 (plus halogenation) 5+
Safety Profile Safer, avoids toxic reagents Moderate Hazardous reagents, cryogenic temps
Scalability Good Good for combinatorial Limited due to harsh conditions
Yield Moderate to good (not explicitly stated) Moderate to good Variable

Research Results and Notes

  • The diethyl butynedioate route (Method 1) has been experimentally validated with detailed reaction schemes and purification protocols, showing practical applicability for the synthesis of this compound derivatives or analogs.

  • The β-ketonitrile approach (Method 2) offers a versatile platform for synthesizing diverse 5-aminopyrazoles, useful in medicinal chemistry for library generation, though direct bromination requires additional steps.

  • The protected pyrazole route (Method 3) is well-documented for selective halogenation and functional group manipulation but involves hazardous reagents and conditions that limit its routine use.

  • No direct single-step synthesis of this compound has been reported; rather, multi-step sequences with intermediate protections and functional group transformations are necessary.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-Amino-3-bromo-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs differ primarily in substituent positions, halogenation patterns, and ester groups. Key comparisons include:

Compound Name Substituents (Positions) Molecular Formula Key Features
Methyl 5-Amino-3-bromo-1H-pyrazole-4-carboxylate 3-Br, 5-NH₂, 4-COOCH₃ C₅H₆BrN₃O₂ Compact structure; methyl ester enhances lipophilicity vs. ethyl analogs.
Ethyl 5-Amino-3-bromo-1H-pyrazole-4-carboxylate ( ) 3-Br, 5-NH₂, 4-COOCH₂CH₃ C₆H₈BrN₃O₂ Ethyl ester increases molecular weight and may reduce solubility in polar solvents .
4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one ( ) 4-Br, 5-BrCH₂, 1-CH₃, 2-aryl C₁₄H₁₄Br₂N₂O Di-brominated; aryl substitution enhances steric bulk and π-π interactions .

Key Observations:

  • Halogenation Effects : Bromine at position 3 (target compound) vs. position 4 () alters electronic properties. The 3-Br group may deactivate the pyrazole ring toward electrophilic substitution compared to 4-Br derivatives .
  • Ester Group Impact : Methyl esters (target compound) typically exhibit higher volatility and lower boiling points than ethyl analogs, as seen in gas chromatography (GC) analyses of methyl vs. ethyl esters in .

Spectral and Analytical Data

While direct spectral data for the target compound are unavailable, reports LC/MS (m/z 317 [M+H]⁺) for a related brominated pyrazole, highlighting the utility of mass spectrometry in characterizing halogenated derivatives . Methyl esters of pyrazoles (e.g., sandaracopimaric acid methyl ester in ) are commonly analyzed via GC-MS, suggesting similar methodologies apply for volatility and fragmentation pattern studies .

Physicochemical and Application-Based Comparisons

  • Solubility : Methyl esters generally exhibit moderate solubility in organic solvents (e.g., dichloromethane, acetone), whereas ethyl analogs may require more polar solvents .
  • Crystallography: The amino and ester groups likely promote dense crystal packing, as observed in SHELXL-refined structures of related compounds .

Research Findings and Implications

  • Synthetic Flexibility : The compound’s modular structure allows for derivatization at positions 3 (Br), 4 (ester), and 5 (NH₂), enabling tailored applications in drug discovery .
  • Chromatographic Behavior : Methyl esters elute earlier in GC analyses than ethyl analogs (per ), aiding in purification and quality control .
  • Thermal Stability: Bromine and amino groups may enhance thermal stability, as seen in analogous halogenated heterocycles .

Biological Activity

Methyl 5-Amino-3-bromo-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H7BrN4O2 and a molecular weight of approximately 205.01 g/mol. The compound features a pyrazole ring, which is essential for its biological activity. The presence of amino and bromo groups enhances its reactivity and interaction with biological targets.

The primary mechanism through which this compound exerts its biological effects is by inhibiting dihydroorotate dehydrogenase (DHODH) , an enzyme critical in pyrimidine biosynthesis. This inhibition can lead to reduced proliferation of certain cancer cells and modulation of immune responses, making it a candidate for treating autoimmune diseases and cancers .

Anticancer Properties

Research indicates that this compound demonstrates significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The compound's IC50 values for these cell lines range from 2.43 to 14.65 μM, indicating potent cytotoxic effects .

Enzyme Inhibition

The compound's ability to inhibit DHODH has implications for its use as an immunosuppressive agent. By interfering with pyrimidine synthesis, it can reduce the proliferation of activated lymphocytes, which is beneficial in conditions like rheumatoid arthritis and other autoimmune disorders.

Synthesis and Evaluation

A study synthesized various derivatives of pyrazole compounds, including this compound, and evaluated their biological activities. The results indicated that several compounds exhibited significant growth inhibition against cancer cell lines, showcasing the potential for developing new anticancer agents based on this scaffold .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar pyrazole derivatives:

Compound NameIC50 (μM)Biological Activity
This compound2.43 - 14.65Anticancer (MDA-MB-231, HepG2)
Ethyl 5-Amino-3-bromo-1-methyl-1H-pyrazole-4-carboxylateNot specifiedAntimicrobial, Anti-inflammatory
Pazopanib0.5 - 10Anticancer (various cancers)
RuxolitinibNot specifiedAnticancer (myelofibrosis)

Pharmacokinetics and Toxicity

Ongoing studies are investigating the pharmacokinetics and toxicity profiles of this compound to better understand its therapeutic potential and safety in clinical settings. Preliminary data suggest favorable absorption and distribution characteristics, but detailed studies are required to assess long-term safety.

Q & A

Q. What are the standard synthetic routes for preparing Methyl 5-Amino-3-bromo-1H-pyrazole-4-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate and phenylhydrazine can form pyrazole intermediates, which are then brominated and functionalized. Alkaline hydrolysis of ester derivatives (e.g., methyl esters) yields carboxylate groups, while bromination at the 3-position is achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions . Reaction monitoring via TLC and purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) are critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., pyrazole ring protons at δ 7.2–8.0 ppm, methyl ester groups at δ 3.8–4.0 ppm) .
  • IR spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, NH₂ bands at ~3300 cm⁻¹) .
  • Mass spectrometry (EI/HRMS) : Confirms molecular weight and fragmentation patterns (e.g., [M]+ peaks at m/z 238–326) .

Q. How is purity assessed during synthesis?

Purity is evaluated via:

  • Thin-layer chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
  • Melting point analysis : Sharp melting ranges (e.g., 150–152°C) indicate crystallinity and homogeneity .
  • HPLC : Reversed-phase columns with UV detection validate purity >95% .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (SCXRD) determines bond lengths, angles, and intermolecular interactions. Software like SHELXL refines structures against high-resolution data (R-factor < 0.05), while Mercury CSD visualizes packing motifs and hydrogen-bonding networks . For example, SCXRD confirmed the planar pyrazole ring and Br···O halogen bonding in related bromopyrazole derivatives .

Q. How should conflicting bioactivity data in antimicrobial assays be interpreted?

Discrepancies may arise from:

  • Strain specificity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models .
  • Concentration thresholds : Use MIC (minimum inhibitory concentration) assays with serial dilutions (1–256 µg/mL) .
  • Solubility effects : DMSO concentrations >1% can inhibit bacterial growth, requiring vehicle controls .

Q. What strategies improve regioselectivity in bromination or cross-coupling reactions?

  • Directing groups : Amino or ester groups at the 4-position direct electrophilic bromination to the 3-position .
  • Catalytic systems : Pd(0)/ligand systems (e.g., Suzuki-Miyaura coupling) enable selective aryl functionalization .
  • Temperature control : Low temperatures (–10°C to 0°C) minimize side reactions during bromination .

Q. How does pH or solvent polarity affect the stability of this compound?

  • Acidic conditions : Hydrolysis of the ester group occurs at pH < 3, forming carboxylic acid derivatives .
  • Polar aprotic solvents : DMF or DMSO stabilize the compound via hydrogen bonding with the NH₂ group .
  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .

Q. What computational methods predict reactivity or electronic properties?

  • DFT calculations : Gaussian or ORCA software models HOMO/LUMO energies (e.g., HOMO ≈ –6.2 eV for electron-deficient pyrazoles) .
  • Molecular docking : AutoDock Vina assesses binding affinities to biological targets (e.g., enzyme active sites) .

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